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Compound Name: Dihydro-N-Caffeoyltyramine

Cat. No.: B10833782 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Dihydro-N-Caffeoyltyramine (DHCT), a phenolic amide, and its analogs are emerging as

promising candidates in drug discovery due to their significant antioxidant and anti-

inflammatory properties. Understanding the relationship between their chemical structure and

biological activity is crucial for the development of potent therapeutic agents. This guide

provides a comparative analysis of DHCT analogs, supported by experimental data, to

elucidate their structure-activity relationship (SAR).

Core Findings in Structure-Activity Relationship
The biological activity of Dihydro-N-Caffeoyltyramine analogs is predominantly influenced by

the substitution pattern on both the caffeoyl and tyramine moieties. Key structural features that

govern their antioxidant and anti-inflammatory effects include:

Hydroxyl Groups on the Caffeoyl Moiety: The presence and position of hydroxyl groups on

the phenyl ring of the caffeoyl group are critical for antioxidant activity. A catechol (3,4-

dihydroxy) substitution pattern is a strong determinant of radical scavenging ability. The

number of hydroxyl groups is directly correlated with increased antioxidant potency.

Saturation of the Propenoic Acid Linker: Dihydro-N-Caffeoyltyramine, with its saturated

linker, exhibits potent anti-inflammatory activity by inhibiting cyclooxygenase-2 (COX-2)
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expression. This suggests that the flexibility and conformation conferred by the saturated

chain are important for this specific mechanism.

Amide Linkage: The amide bond connecting the caffeoyl and tyramine moieties is considered

favorable for biological activity, potentially contributing to interactions with target enzymes

through hydrogen bonding.

Comparative Biological Activity of N-
Caffeoyltyramine Analogs
While a comprehensive dataset for a wide range of Dihydro-N-Caffeoyltyramine analogs is

not readily available in a single study, analysis of related N-caffeoyltyramine derivatives

provides valuable insights into their structure-activity relationships. The following table

summarizes the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity of several

analogs, highlighting the impact of structural modifications.
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Compound Structure

DPPH Radical
Scavenging
Activity (Relative
Ranking)

Key Structural
Features

N-trans-caffeoyl-L-

cysteine methyl ester

Caffeoyl moiety +

Cysteine methyl ester
1 (Most Active)

Catechol group, -SH

and -NH groups

N-trans-

caffeoyldopamine

Caffeoyl moiety +

Dopamine
2 Two catechol groups

N-trans-

caffeoyltyramine

Caffeoyl moiety +

Tyramine
3

Catechol group, single

hydroxyl on tyramine

N-trans-caffeoyl-β-

phenethylamine

Caffeoyl moiety +

Phenethylamine
4

Catechol group, no

hydroxyl on

phenethylamine

Trolox C (Standard) Chromanol ring 5

Caffeic acid phenethyl

ester

Caffeic acid +

Phenethyl alcohol

(ester)

6
Catechol group, ester

linkage

Caffeic acid 7 Catechol group

Ferulic acid 8 (Least Active)
Methoxy and hydroxyl

group

Data compiled from Son and Lewis, 2002.

Anti-inflammatory Mechanism: Inhibition of COX-2
Expression
Dihydro-N-Caffeoyltyramine has been shown to exert its anti-inflammatory effects by down-

regulating the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory

cascade.[1] This inhibition is achieved through the modulation of specific signaling pathways.

Signaling Pathway for DHCT-mediated COX-2 Inhibition
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Caption: DHCT inhibits PMA-induced COX-2 expression via MAPK/AP-1 and C/EBPβ

pathways.

DHCT significantly inhibits the activation of the mitogen-activated protein (MAP) kinases, ERK

and JNK, which are upstream regulators of the transcription factor activator protein-1 (AP-1).[1]

Additionally, DHCT reduces the expression of C/EBPβ.[1] By inhibiting the activation and

expression of these key transcription factors, DHCT effectively suppresses the transcription of

the COX-2 gene, leading to reduced production of pro-inflammatory prostaglandins like PGE2.

[1]

Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical
Scavenging Assay
This assay assesses the ability of an antioxidant to donate a hydrogen atom or electron to the

stable DPPH radical.
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Workflow:

Start

Prepare Dihydro-N-Caffeoyltyramine
analog solutions (various concentrations)

Mix analog solution with DPPH solution

Prepare DPPH solution in methanol

Incubate in the dark at room temperature

Measure absorbance at ~517 nm

Calculate percentage inhibition and IC50 value

End

Click to download full resolution via product page

Caption: Workflow for determining antioxidant activity using the DPPH assay.

Methodology:

Prepare stock solutions of the Dihydro-N-Caffeoyltyramine analogs and a standard

antioxidant (e.g., Trolox or ascorbic acid) in a suitable solvent (e.g., methanol or ethanol).
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Prepare a working solution of DPPH in the same solvent.

In a microplate, add various concentrations of the test compounds and the standard to

different wells.

Add the DPPH solution to each well to initiate the reaction.

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

Measure the absorbance of the solutions at approximately 517 nm using a microplate reader.

The percentage of DPPH radical scavenging activity is calculated using the formula: %

Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of

the DPPH solution without the sample, and A_sample is the absorbance of the DPPH

solution with the sample.

The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH

radicals) is determined by plotting the percentage of inhibition against the concentration of

the sample.

Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of COX-2.
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Start

Prepare assay buffer, COX-2 enzyme,
and arachidonic acid (substrate)

Pre-incubate COX-2 enzyme with analog
or control inhibitor (e.g., Celecoxib)

Prepare Dihydro-N-Caffeoyltyramine
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Initiate reaction by adding arachidonic acid

Detect product formation (e.g., PGE2)
using ELISA or fluorescent probe

Calculate percentage inhibition and IC50 value

End
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Caption: Workflow for the in vitro COX-2 inhibition assay.

Methodology:

A reaction mixture containing assay buffer, heme, and the COX-2 enzyme is prepared.

The test compounds (Dihydro-N-Caffeoyltyramine analogs) at various concentrations are

added to the reaction mixture and pre-incubated. A known COX-2 inhibitor (e.g., celecoxib) is
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used as a positive control.

The enzymatic reaction is initiated by adding the substrate, arachidonic acid.

The reaction is allowed to proceed for a specific time at a controlled temperature (e.g.,

37°C).

The reaction is terminated, and the amount of prostaglandin E2 (PGE2) produced is

quantified, typically using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

The percentage of COX-2 inhibition is calculated by comparing the PGE2 production in the

presence of the test compound to that of the control (without inhibitor).

The IC50 value, representing the concentration of the compound that causes 50% inhibition

of COX-2 activity, is determined from a dose-response curve.

Conclusion
The structure-activity relationship of Dihydro-N-Caffeoyltyramine analogs highlights the

critical role of the catechol moiety for antioxidant activity and suggests the importance of the

saturated linker and amide functionality for anti-inflammatory effects. The presented data and

experimental protocols provide a foundation for researchers to design and evaluate novel

analogs with enhanced therapeutic potential. Further studies focusing on a systematic variation

of substituents on both the caffeoyl and tyramine portions of the molecule are warranted to

develop a more comprehensive quantitative structure-activity relationship (QSAR) model. This

will enable the rational design of next-generation antioxidant and anti-inflammatory agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [The Structure-Activity Relationship of Dihydro-N-
Caffeoyltyramine Analogs: A Comparative Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b10833782#structure-activity-
relationship-of-dihydro-n-caffeoyltyramine-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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